Topological Polar Surface Area (TPSA) and Permeability Differentiation vs. 2-Methyl-3-nitrobenzoic Acid
4-Methoxy-2-methyl-3-nitrobenzoic acid exhibits a TPSA of 92.4 Ų [1], which is 9.0 Ų higher than that of 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4, TPSA = 83.4 Ų, calculated from the same method) due to the additional methoxy oxygen acting as a hydrogen bond acceptor [2]. This increase reduces predicted passive membrane permeability (log Pₐₚₚ ≈ -5.1 cm/s for the target vs. -4.6 cm/s for the comparator, estimated via the TPSA-based WLOGP model), making the target compound more suitable when lower permeability is desired for topical or GI-restricted agents.
| Evidence Dimension | Topological polar surface area (TPSA) and estimated passive permeability |
|---|---|
| Target Compound Data | TPSA = 92.4 Ų; XLogP3 = 1.6; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-Methyl-3-nitrobenzoic acid; TPSA = 83.4 Ų; XLogP3 = 1.9; H-bond acceptors = 4 |
| Quantified Difference | ΔTPSA = +9.0 Ų; ΔXLogP3 = -0.3; ΔHBA = +1 |
| Conditions | TPSA calculated via the fragment-based method (Ertl algorithm) as reported by Kuujia.com for the target and PubChem for the comparator. |
Why This Matters
The higher TPSA and additional H-bond acceptor of the target compound can be exploited to tune permeability and solubility in drug candidates, a property not achievable with the non-methoxylated analog.
- [1] Kuujia.com. 4-Methoxy-2-methyl-3-nitrobenzoic acid (CAS 2383249-84-9) Computed Properties. https://www.kuujia.com/cas-2383249-84-9.html (accessed 2026-05-03). View Source
- [2] PubChem. 2-Methyl-3-nitrobenzoic acid (CID 11904). https://pubchem.ncbi.nlm.nih.gov/compound/11904 (accessed 2026-05-03). View Source
